

**Application Notes: Mastering Percoll Gradients** 

## for High-Purity Cell Isolation

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#### Introduction

Density gradient centrifugation is a cornerstone technique for the separation of cells, organelles, and other subcellular particles based on their buoyant density. Percoll®, a colloid of silica particles coated with polyvinylpyrrolidone (PVP), is a widely used medium for this purpose due to its key advantages: it is non-toxic to cells, can be made isotonic across a wide range of densities, and has low viscosity.[1][2] Proper calculation and preparation of Percoll concentrations are critical for achieving high purity and viability of the target cell population. These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals to effectively utilize Percoll for various cell separation needs.

### **Section 1: Foundational Protocols**

The first and most critical step in any Percoll-based cell separation is the adjustment of the raw Percoll solution to physiological osmolality. This creates a Stock Isotonic Percoll (SIP) solution, which is then used to prepare the working concentrations for your gradient.

## Protocol 1.1: Preparation of Stock Isotonic Percoll (SIP) for Mammalian Cells

This protocol adjusts Percoll to be isotonic with most mammalian cells ( $\sim$ 290-340 mOsm/kg H<sub>2</sub>O).[2][3]



#### Materials:

- Percoll® solution (undiluted)
- 1.5 M NaCl solution or 10x concentrated Phosphate Buffered Saline (PBS)
- Sterile, nuclease-free water
- Sterile conical tubes or bottles

#### Procedure:

- In a sterile container, combine 9 parts of undiluted Percoll® with 1 part of 1.5 M NaCl (or 10x PBS).[1][4] For example, to make 100 mL of SIP, mix 90 mL of Percoll® with 10 mL of 1.5 M NaCl.
- Mix thoroughly by inverting the container several times. Avoid vigorous vortexing to prevent air bubbles.
- This solution is now referred to as 100% Stock Isotonic Percoll (SIP) and is the starting material for creating your desired gradient densities.
- CRITICAL: For reproducible results, it is highly recommended to verify the osmolality of your SIP solution using an osmometer. Adjust with sterile water or concentrated saline as needed to match your specific cell culture medium.

## **Protocol 1.2: Preparation of SIP for Subcellular Particles**

For separating subcellular particles or viruses that may aggregate in the presence of salts, sucrose is used to adjust the osmolality.[1]

- In a sterile container, combine 9 parts of undiluted Percoll® with 1 part of 2.5 M sucrose solution.[1]
- Mix thoroughly. This solution is now your salt-free 100% SIP.



## **Section 2: Creating Percoll Gradients**

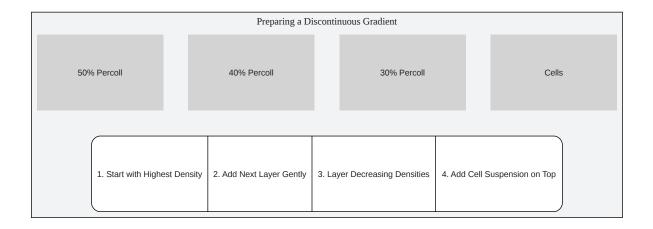
Percoll gradients can be prepared in two primary ways: as a discontinuous "step" gradient by layering different concentrations, or as a continuous gradient formed by high-speed centrifugation.

## **Protocol 2.1: Preparing a Discontinuous (Step) Gradient**

Discontinuous gradients are effective for separating cell populations with distinctly different densities, such as the components of whole blood.[5][6]

- Prepare your required working dilutions of Percoll by diluting the 100% SIP with an isotonic buffer (e.g., 1x PBS or cell culture medium).
  - Formula for Dilution: Volume of SIP = Total Volume × (Desired % Percoll / 100)
- Using a sterile pipette, carefully layer the Percoll solutions into a centrifuge tube, starting with the highest density (highest percentage) at the bottom.[7]
- Add subsequent layers of decreasing density slowly, placing the pipette tip against the wall of the tube just above the previous layer's meniscus to minimize mixing.
- Once the gradient is prepared, carefully layer the cell suspension on top of the uppermost (least dense) Percoll layer.[6]
- Proceed with centrifugation according to the cell-specific protocol.





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Diagram of the layering process for a discontinuous gradient.

# Protocol 2.2: Forming a Continuous (Self-Generated) Gradient

Continuous gradients are formed in situ by centrifuging a single homogenous Percoll solution at high g-forces in a fixed-angle rotor.[1][2] The silica particles sediment, creating a smooth density gradient.

- Prepare a single Percoll solution of the desired starting density.
- Resuspend your cell pellet directly in this Percoll solution.
- Transfer the mixture to a suitable centrifuge tube for a fixed-angle rotor.



• Centrifuge at high speed (e.g., 10,000 to 25,000 x g) for 15-30 minutes.[1][2] During this step, the gradient forms and the cells migrate to their isopycnic point (the point where their density matches the gradient's density).

## **Section 3: Cell-Specific Protocols and Data**

The optimal Percoll concentrations and centrifugation parameters vary significantly depending on the cell type. The following table summarizes recommended starting points for several common applications. It is crucial to empirically optimize these parameters for your specific experimental conditions.



Cell Type	Source Tissue	Gradient Type	Percoll Concentrati ons / Densities	Centrifugati on Parameters	Expected Cell Location
Human Mononuclear Cells (PBMCs)	Peripheral Blood	Discontinuou s	1.077 g/mL or a 40%/60% step gradient	400-800 x g, 20-30 min, 20°C, no brake	At the plasma/gradi ent interface or between gradient layers.[5]
Human Monocytes (Purification)	Isolated PBMCs	Discontinuou s	Multi-step (e.g., 66.7%, 44% Percoll)	400 x g, 30 min, 4°C	Interface between layers, purity can exceed 90%.[8]
Human Granulocytes (Neutrophils)	Peripheral Blood	Discontinuou s	62% and 75% Percoll layers	400 x g, 15- 25 min, 20°C, no brake	Between the 62% and 75% Percoll layers.[9]
Mouse Hepatocytes	Liver	Discontinuou s	25%/90% or 1.06/1.08/1.1 2 g/mL layers	750-1000 x g, 10-20 min, 20°C, no brake	Viable hepatocytes pellet through the lower- density layers.[10] [11]
Mouse Brain Mononuclear Cells	Brain / Spinal Cord	Discontinuou s	30% and 70% Percoll layers	500 x g, 30 min, 18°C, no brake	At the 30%/70% interface.[12] [13]
Mouse Cerebellar Granule Neurons	Cerebellum	Discontinuou s	35% and 60% Percoll layers	1800 x g, 15 min, 4°C	At the 35%/60% interface.[14]



## Section 4: Detailed Experimental Protocol Protocol 4.1: Isolation of Human Mononuclear Cells (PBMCs) from Whole Blood

This protocol provides a detailed workflow for a common application of Percoll gradients.

#### Materials:

- Human whole blood collected in an anticoagulant (e.g., Heparin or EDTA)
- 100% Stock Isotonic Percoll (SIP) (from Protocol 1.1)
- 1x PBS or Hanks' Balanced Salt Solution (HBSS)
- 50 mL conical centrifuge tubes
- Sterile serological pipettes

- Prepare Percoll Gradient: Prepare a 60% Percoll solution by mixing 6 mL of SIP with 4 mL of 1x PBS. In a 50 mL conical tube, carefully layer 15 mL of the 60% Percoll solution.
- Prepare Blood: Dilute the whole blood 1:1 with 1x PBS or HBSS.
- Layer Blood: Carefully layer 20 mL of the diluted blood on top of the Percoll gradient. Use a slow pipetting speed and touch the pipette tip to the side of the tube to avoid disturbing the interface.
- Centrifugation: Centrifuge the tubes at 800 x g for 20 minutes at room temperature with the centrifuge brake turned OFF.[5]
- Collect Cells: After centrifugation, you will observe distinct layers. From top to bottom: diluted plasma, a cloudy band of PBMCs (lymphocytes and monocytes) at the plasma/Percoll interface, the clear Percoll layer, and a pellet of granulocytes and erythrocytes at the bottom.

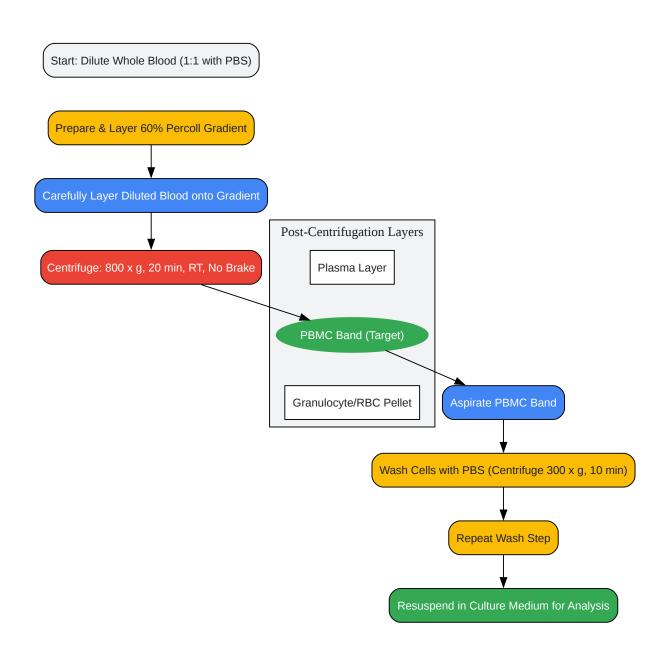
## Methodological & Application





- Using a sterile pipette, carefully aspirate the upper plasma layer without disturbing the PBMC band.
- Aspirate the entire PBMC band and transfer it to a new 50 mL conical tube.
- Wash Cells: Add 1x PBS to the collected cells to a total volume of 45 mL. This step is crucial for washing away the Percoll.
- Pellet the cells by centrifuging at 200-300 x g for 10 minutes at 4°C. Discard the supernatant.
- Repeat the wash step (Steps 8-9) one more time to ensure all Percoll is removed.
- Resuspend the final cell pellet in your desired cell culture medium for counting and downstream applications.





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